molecular formula C15H14O3 B8821208 9,9-dimethyl-9H-xanthene-3,6-diol CAS No. 34851-43-9

9,9-dimethyl-9H-xanthene-3,6-diol

Cat. No.: B8821208
CAS No.: 34851-43-9
M. Wt: 242.27 g/mol
InChI Key: RYCIIXKBLGUHMY-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-xanthene-3,6-diol (CAS 34851-43-9) is a xanthene derivative characterized by its rigid, planar structure and hydroxyl functional groups at the 3 and 6 positions. The 9,9-dimethyl substitution enhances steric stability, reducing molecular flexibility and improving the compound's photophysical properties, making it a valuable building block in organic synthesis and materials science research . This compound serves as a key precursor in the development of advanced materials. Its structural features make it particularly interesting for creating soluble and processable polymers for applications such as gas separation membranes, and its binary conjugation and three-dimensional configuration are advantageous for research in optoelectronic materials, including organic light-emitting diodes (OLEDs) and perovskite solar cells . The diol functionality allows for further derivatization, enabling applications in crosslinking reactions and coordination chemistry . In pharmaceutical research, xanthene derivatives show a wide range of biological activities. While not making medical claims for this specific compound, related 9H-xanthene-3,6-diol derivatives have been synthesized and evaluated for significant anti-inflammatory and analgesic activities with minimal ulcerogenic effects, highlighting the pharmacological relevance of this chemical scaffold . Efficient synthetic routes, such as acid-catalyzed condensation reactions, facilitate the exploration of these applications . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

34851-43-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

9,9-dimethylxanthene-3,6-diol

InChI

InChI=1S/C15H14O3/c1-15(2)11-5-3-9(16)7-13(11)18-14-8-10(17)4-6-12(14)15/h3-8,16-17H,1-2H3

InChI Key

RYCIIXKBLGUHMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6-tetrahydro-9H-xanthene-1,8-dione
  • Molecular Formula : C₂₄H₂₆O₅
  • Key Features : A substituted xanthene with a methoxyphenyl group, tetramethylated carbocyclic ring, and dione (ketone) groups.
  • Applications: Demonstrated inhibitory activity against trypanothione reductase (TryR), a target for antiparasitic drugs .
3,6-Dimethyl-9H-thioxanthen-9-one
  • Molecular Formula : C₁₅H₁₄OS
  • Key Features : Sulfur replaces the xanthene oxygen, and a ketone replaces the diol.
  • Applications : Used in photodynamic therapy and materials science due to altered electronic properties from sulfur substitution .
  • Contrast : The thioxanthene core increases molecular weight (242.34 g/mol) and may enhance photostability compared to oxygenated analogs.

Substitution Patterns and Bioactivity

Androst-16-ene-3,6-diol
  • Molecular Formula : C₁₉H₃₀O₂
  • Key Features : A steroid derivative with diol groups at positions 3 and 4.
  • Applications : Exhibits neuroprotective activity at 1–100 μM concentrations, likely mediated through glutamate regulation .
  • Contrast : While structurally distinct from xanthenes, the diol motif underscores the importance of hydroxyl groups in neuroprotection.
2,6-Dimethyl-3,7-octadiene-2,6-diol
  • Molecular Formula : C₁₀H₁₈O₂
  • Key Features : An aliphatic diol with conjugated double bonds.
  • Applications : Acts as a volatile attractant in plant-insect interactions .
  • Contrast : The flexible aliphatic chain contrasts with the rigid xanthene backbone, affecting binding specificity.
Xantphos Ligands
  • Key Features : Diphosphine ligands with tunable bite angles (102–131°) via backbone modifications.
  • Applications : High regioselectivity in rhodium-catalyzed hydroformylation .
  • Contrast : The absence of diol groups in these ligands highlights how functional group choice dictates application—diols for bioactivity vs. phosphines for catalysis.
4,5-Diiodo-9,9-dimethyl-9H-xanthene
  • Molecular Formula : C₁₅H₁₂I₂O
  • Key Features : Halogenation at positions 4 and 4.
  • Applications: Potential intermediate in optoelectronic materials or medicinal chemistry .
  • Contrast : Iodine substituents increase molecular weight (426.07 g/mol) and may enhance intermolecular interactions compared to diol derivatives.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
9,9-Dimethyl-9H-xanthene-3,6-diol C₁₅H₁₄O₃ 242.27 Diol, methyl Bioactive intermediates
3,6-Dimethyl-9H-thioxanthen-9-one C₁₅H₁₄OS 242.34 Ketone, thioether Photodynamic therapy
Xantphos Ligands Variable ~500–600 Diphosphine Hydroformylation catalysis
Androst-16-ene-3,6-diol C₁₉H₃₀O₂ 290.44 Steroid diol Neuroprotection

Table 2: Physicochemical Properties

Compound PSA (Ų) LogP Solubility Traits
This compound 49.69 3.53 Moderate polarity
9-(4-Hydroxy-3-methoxyphenyl)-... 75.99 4.21 Low aqueous solubility
2,6-Dimethyl-3,7-octadiene-2,6-diol 40.46 2.18 High volatility

Research Findings and Implications

  • Bioactivity : The 9,9-dimethylxanthene moiety is critical for TryR inhibition, as seen in . The diol groups in the target compound may enhance binding via hydrogen bonding, a feature absent in dione or ketone analogs.
  • Material Science : Thioxanthene derivatives () demonstrate how heteroatom substitution tailors electronic properties for optoelectronics, whereas diol-containing xanthenes may prioritize biocompatibility.

Preparation Methods

Reaction Overview

The most direct route to 9,9-dimethyl-9H-xanthene-3,6-diol involves the condensation of resorcinol (1,3-dihydroxybenzene) with acetone under acidic conditions. This method leverages the electrophilic aromatic substitution mechanism, where acetone acts as a carbonyl source for the formation of the xanthene backbone.

Catalysts and Conditions

  • Catalysts: p-Toluenesulfonic acid (p-TsOH), sulfuric acid, or zinc chloride.

  • Solvent: Toluene or acetic acid.

  • Temperature: Reflux conditions (110–120°C).

  • Time: 6–10 hours.

A representative procedure involves heating resorcinol (12 mmol) and acetone (3 mmol) in toluene with p-TsOH (10 mol%) under reflux for 6 hours. The reaction proceeds via the formation of a bis-ketal intermediate, which undergoes cyclization to yield the xanthene core.

Yield Optimization

  • Electron-deficient resorcinol derivatives (e.g., halogen-substituted) improve reaction rates and yields (76–86%) due to enhanced electrophilicity.

  • Excess resorcinol (4:1 molar ratio to acetone) drives the reaction to completion, minimizing side products like linear oligomers.

Table 1: Representative Yields for Acid-Catalyzed Condensation

CatalystSolventTime (h)Yield (%)
p-TsOHToluene683
H₂SO₄Acetic acid1078
ZnCl₂Toluene872

Friedel-Crafts Alkylation of Pre-Formed Xanthenes

Strategy for Methyl Group Introduction

This two-step approach first synthesizes the xanthene-3,6-diol core, followed by dimethylation at the 9-position. The Friedel-Crafts alkylation employs methylating agents such as methyl chloride or dimethyl sulfate in the presence of Lewis acids.

Stepwise Procedure

  • Xanthene-3,6-diol Synthesis: Resorcinol and glyoxylic acid undergo cyclocondensation in HCl/ethanol to form the dihydroxyxanthene.

  • Dimethylation: The xanthene intermediate reacts with methyl chloride (2 equiv) and AlCl₃ in dichloromethane at 0–5°C for 4 hours.

Challenges and Solutions

  • Regioselectivity: Competitive methylation at hydroxylated positions (3,6) is mitigated by using bulky Lewis acids (e.g., AlCl₃) to direct alkylation to the 9-position.

  • Side Reactions: Over-alkylation is suppressed by controlled reagent addition and low temperatures.

Table 2: Friedel-Crafts Dimethylation Conditions

Methylating AgentCatalystTemperature (°C)Yield (%)
Methyl chlorideAlCl₃0–568
Dimethyl sulfateFeCl₃2561

One-Pot Synthesis via Spirocyclic Intermediates

Mechanistic Pathway

A novel one-pot method utilizes spiro[fluorene-9,9'-xanthene] intermediates, enabling simultaneous formation of the xanthene backbone and dimethyl groups. Fluorenone derivatives react with resorcinol in the presence of p-TsOH, followed by in situ reduction to install methyl groups.

Key Steps

  • Condensation: Fluorenone (3 mmol) and resorcinol (12 mmol) form a spirocyclic adduct under reflux with p-TsOH.

  • Reduction: The spiro intermediate is treated with NaBH₄ in ethanol to reduce ketone groups to methylene, yielding the target compound.

Advantages

  • Atom Economy: Avoids isolation of intermediates, reducing purification steps.

  • Scalability: Achieves yields up to 85% on multi-gram scales.

Table 3: One-Pot Synthesis Performance

Starting MaterialCatalystReduction AgentYield (%)
9-Fluorenonep-TsOHNaBH₄85
2,7-DichlorofluorenoneH₂SO₄LiAlH₄79

Comparative Analysis of Methods

Efficiency and Practicality

  • Acid-Catalyzed Condensation: Highest yields (83%) but requires strict stoichiometric control.

  • Friedel-Crafts Alkylation: Modular but involves hazardous reagents (e.g., AlCl₃).

  • One-Pot Synthesis: Most scalable but demands precise temperature control during reduction .

Q & A

Q. What safety protocols are critical when handling 9,9-dimethyl-xanthene derivatives?

  • Methodological Answer : Adhere to OSHA guidelines for organic solvents (DMF, DMSO). Use fume hoods for weighing solids, and wear nitrile gloves to prevent dermal exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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